Isopropyl stearate
Overview
Description
Isopropyl stearate is an ester formed from isopropyl alcohol and stearic acid. It is a colorless, low-viscosity liquid that is widely used in the cosmetics and personal care industry due to its excellent emollient properties. This compound is known for its ability to improve the spreadability of emulsions and act as a solubilizer for active ingredients .
Mechanism of Action
Target of Action
Isopropyl stearate is primarily used as an emollient and solubilizer in cosmetic and skincare products . Its primary targets are the skin cells, where it acts to improve the spreadability of emulsions and enhance the solubility of active ingredients .
Mode of Action
This compound works by forming a thin layer on the skin’s surface, which helps to reduce water loss and leaves the skin feeling soft and smooth . It also acts as a solubilizer, helping to dissolve other ingredients in the formulation and enhance their absorption into the skin .
Result of Action
The use of this compound in skincare and cosmetic products results in improved skin hydration and enhanced delivery of other active ingredients . This can lead to improved product performance and user satisfaction.
Biochemical Analysis
Biochemical Properties
Isopropyl stearate interacts with various biomolecules in the body. As an emollient, it forms a protective barrier on the skin’s surface, which helps lock in moisture and prevent water loss . It also functions as a solubilizer for active ingredients . The nature of these interactions is primarily physical, with the this compound molecules forming a layer on the skin surface or encapsulating other molecules to enhance their solubility.
Cellular Effects
This compound primarily exerts its effects on skin cells. It acts as a lubricant on the skin’s surface, giving the skin a soft and smooth appearance . It also decreases the thickness of products like lipsticks, thereby lessening the drag on lips, and imparts water-repelling characteristics to certain products . These effects influence cell function by altering the physical properties of the skin surface.
Molecular Mechanism
The molecular mechanism of action of this compound is primarily physical rather than biochemical. It does not directly interact with enzymes or alter gene expression. Instead, it forms a thin coating on the skin, acting as a barrier to moisture loss and providing a smooth, non-greasy feel .
Temporal Effects in Laboratory Settings
This compound is known for its stability and does not readily degrade over time . Its effects on cellular function, such as providing a protective barrier on the skin and enhancing the solubility of other ingredients, are consistent over time.
Dosage Effects in Animal Models
While specific studies on the dosage effects of this compound in animal models are limited, it is generally considered to have low acute oral toxicity and minimal skin irritation at cosmetic use concentrations .
Transport and Distribution
This compound is primarily applied topically and does not undergo significant transport within the body. It forms a layer on the skin surface where it is applied and does not significantly penetrate into deeper tissues .
Subcellular Localization
As a topical agent, this compound does not have a specific subcellular localization. It remains largely on the skin surface and does not enter cells to any significant extent .
Preparation Methods
Synthetic Routes and Reaction Conditions: Isopropyl stearate is typically synthesized through an esterification reaction between stearic acid and isopropyl alcohol. The reaction is catalyzed by acids such as sulfuric acid or p-methyl benzenesulfonic acid. The process involves heating the reactants to boiling reflux and removing water formed during the reaction to drive it to completion .
Industrial Production Methods: In industrial settings, the preparation of this compound involves the following steps:
Esterification: Stearic acid and isopropyl alcohol are mixed in a reactor with a catalyst like p-methyl benzenesulfonic acid. The mixture is heated to boiling reflux for 6-8 hours.
Water Washing: The reaction mixture is washed with a salt solution to remove impurities.
Refining: The product is refined to obtain a light-colored this compound.
Chemical Reactions Analysis
Types of Reactions: Isopropyl stearate primarily undergoes hydrolysis and transesterification reactions. It can also participate in oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions:
Hydrolysis: In the presence of water and an acid or base catalyst, this compound can hydrolyze to form stearic acid and isopropyl alcohol.
Transesterification: This reaction involves the exchange of the ester group with another alcohol, typically catalyzed by acids or bases.
Oxidation and Reduction: These reactions are less common but can occur under specific conditions, leading to the formation of various oxidized or reduced products.
Major Products Formed:
Hydrolysis: Stearic acid and isopropyl alcohol.
Transesterification: New esters formed by exchanging the isopropyl group with another alcohol.
Scientific Research Applications
Isopropyl stearate has a wide range of applications in scientific research:
Chemistry: Used as a solvent and reagent in organic synthesis.
Biology: Acts as a penetration enhancer in topical formulations, improving the delivery of active ingredients through the skin.
Medicine: Utilized in pharmaceutical formulations to enhance the bioavailability of drugs.
Industry: Commonly used in cosmetics and personal care products as an emollient, solubilizer, and binder
Comparison with Similar Compounds
Isopropyl myristate: Another ester used as a penetration enhancer and emollient in cosmetics.
Ethylhexyl stearate: Known for its low viscosity and non-greasy feel, used in similar applications.
Butyl stearate: Used in cosmetics for its emollient properties and ability to decrease the thickness of formulations
Uniqueness of Isopropyl Stearate: this compound is unique due to its excellent spreadability and solubilizing properties. It forms a light, non-greasy film, making it ideal for use in a wide range of cosmetic and pharmaceutical formulations. Its ability to enhance the penetration of active ingredients through the skin sets it apart from other similar compounds .
Properties
IUPAC Name |
propan-2-yl octadecanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H42O2/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-21(22)23-20(2)3/h20H,4-19H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPWFUIUNWDIYCJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)OC(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H42O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5051579 | |
Record name | Isopropyl octadecanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5051579 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
326.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
112-10-7 | |
Record name | Isopropyl stearate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=112-10-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Isopropyl stearate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000112107 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Octadecanoic acid, 1-methylethyl ester | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Isopropyl octadecanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5051579 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Isopropyl stearate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.577 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | ISOPROPYL STEARATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/43253ZW1MZ | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.